Andropanoside Demonstrates Superior Predicted Topoisomerase II Alpha Inhibition vs. Etoposide via 3D-QSAR
In a 3D-QSAR study screening 240 phytochemicals against topoisomerase II alpha, andropanoside was predicted to be a more potent inhibitor of the catalytic site than the clinical standard drug etoposide. The QSAR model exhibited high predictive accuracy (R² = 0.954, Q² = 0.851). While etoposide is a known inhibitor, the computational analysis indicates andropanoside may possess superior binding interactions [1]. The study further validated these findings through comparative molecular docking, showing distinct ligand interaction profiles between andropanoside and etoposide within the topoisomerase II alpha binding pocket [1].
| Evidence Dimension | Predicted inhibition of topoisomerase II alpha catalytic site |
|---|---|
| Target Compound Data | Predicted superior inhibitor (qualitative) |
| Comparator Or Baseline | Etoposide (standard drug) |
| Quantified Difference | 3D-QSAR model predicts andropanoside may be better inhibitor (R² = 0.954, Q² = 0.851) |
| Conditions | Computational: VHTS, 3D-QSAR, molecular docking against topoisomerase II alpha crystal structure |
Why This Matters
For oncology research programs, this evidence positions andropanoside as a potential lead scaffold for developing novel topoisomerase II alpha inhibitors with potentially improved efficacy over existing chemotherapeutics.
- [1] Adeniran, O. Y., Metibemu, A. O., & Boboye, S. O. (2021). Virtual high-throughput screening (VHTS), three-dimensional quantitative structure- activity and relationship (3D-QSAR) and molecular docking studies of novel phyto-inhibtors of topoisomerase II alpha. GSC Biological and Pharmaceutical Sciences, 15(2), 072-082. View Source
